molecular formula C7H8IN3 B8808039 7-Iodo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

7-Iodo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No. B8808039
M. Wt: 261.06 g/mol
InChI Key: GOPBNVRSDVQXSZ-UHFFFAOYSA-N
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Patent
US08080561B2

Procedure details

7-Iodo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one (200 mg) was reduced as in General Procedure 3 using 4 eq DIBAL-H to give the title compound as a white solid (31% yield). M.p. 126-128° C., LCMS: m/z=262.30 (M+H+), 1H-NMR (DMSO-d6, 400 MHz) δ 3.13-3.17 (m, 2H), 3.27-3.29 (m, 2H), 5.78 (s, 1H), 6.37 (s, 1H), 6.78 (d, J=2.0 Hz, 1H), 7.33 (d, J=2.0 Hz, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:12]=[N:11][C:5]2[NH:6][CH2:7][C:8](=O)[NH:9][C:4]=2[CH:3]=1.CC(C[AlH]CC(C)C)C>>[I:1][C:2]1[CH:12]=[N:11][C:5]2[NH:6][CH2:7][CH2:8][NH:9][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
IC1=CC2=C(NCC(N2)=O)N=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC1=CC2=C(NCCN2)N=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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